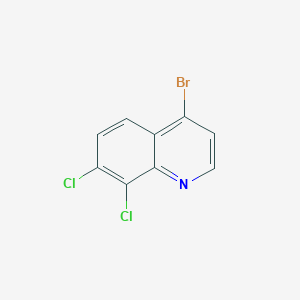

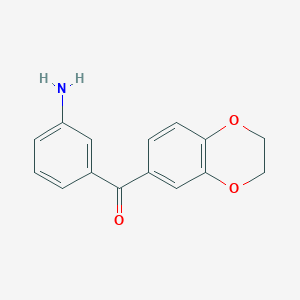

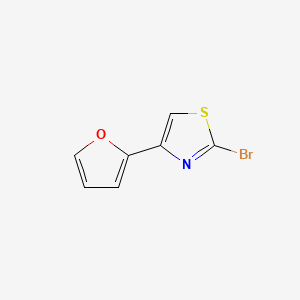

![molecular formula C13H20IN3O3 B1519253 1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231952-31-0](/img/structure/B1519253.png)

1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide

Overview

Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are similar to the given compound, has been a topic of interest in organic chemistry . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications

Ionic Conductivity and Solid-State Dye-Sensitized Solar Cells (DSSCs)

Imidazolium iodides, including compounds structurally similar to the subject compound, have been investigated for their potential in solid-state dye-sensitized solar cells (DSSCs). High conductivity solid-state ionic conductors, derived from lamellar solid iodide salts of imidazolium or piperidinium with N-substituted propargyl groups, demonstrate significant potential as single-component solid electrolytes. These materials enable efficient operation of solid-state DSSCs without additives in the electrolyte, achieving light-to-electricity power conversion efficiencies of up to 6.3% under simulated AM1.5G solar light conditions. This research highlights the potential of imidazolium iodides in developing high-conductivity electrolytes for solid-state DSSCs, offering a pathway to enhance the performance and stability of these devices (Wang et al., 2013).

Electrochemical Oxidation and Cardiovascular Activity

Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, synthesized via methylation and one-pot multicomponent synthesis involving piperidine, have shown promise in electrochemical studies and cardiovascular activity analysis. These compounds exhibit varied electrochemical oxidation behaviors, which could be linked to the electronic properties of the substituent at the heterocycle's position. This research opens up new avenues for exploring the electrochemical properties of imidazolium iodide derivatives, potentially leading to novel applications in electrochemical sensors and devices (Krauze et al., 2004).

Hybrid Redox Couples for Dye-Sensitized Solar Cells

Imidazolium-functionalized stable organic radicals, combined with imidazolium iodides, have been developed for use in dye-sensitized solar cells (DSSCs). The hybrid redox couple, consisting of imidazolium functionalized TEMPO (a stable organic radical) and propyl-methylimidazolium iodide, has shown enhanced power conversion efficiencies in DSSCs when compared to traditional iodide/triiodide-based electrolytes. This suggests the potential of imidazolium iodide derivatives in improving the efficiency and performance of DSSCs through novel redox mediator design (Chen et al., 2013).

properties

IUPAC Name |

ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-4-carboxylate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N3O3.HI/c1-3-19-12(17)11-4-6-15(7-5-11)13(18)16-9-8-14(2)10-16;/h8-11H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSSRCHHIYKHNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

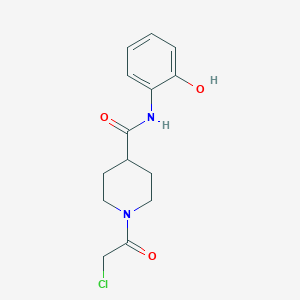

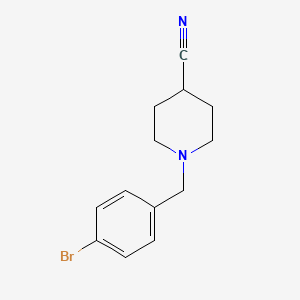

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

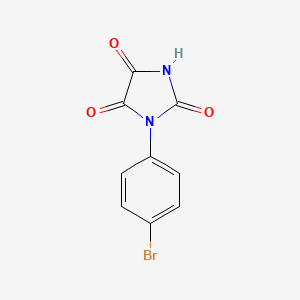

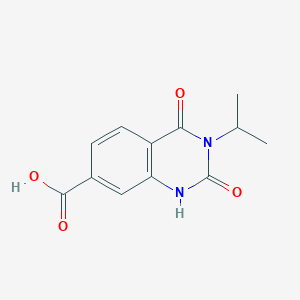

![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

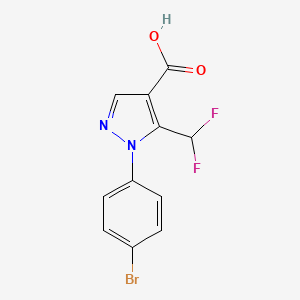

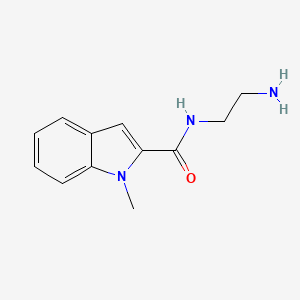

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)